3-Hydroxy-N-methoxy-N-methyl-2-naphthamide

Description

3-Hydroxy-N-methoxy-N-methyl-2-naphthamide (CAS: 666734-60-7) is a naphthamide derivative with the molecular formula C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol . It is characterized by a hydroxyl group at the 3-position of the naphthalene ring and an N-methoxy-N-methyl substituent on the carboxamide moiety. This compound is primarily utilized in research settings, with strict handling protocols: it is supplied as a 10 mM solution in organic solvents (e.g., DMSO), stored at 2–8°C, and has a purity exceeding 98.00% . Its solubility varies significantly across solvents, requiring precise preparation methods (e.g., heating to 37°C and sonication) for laboratory use .

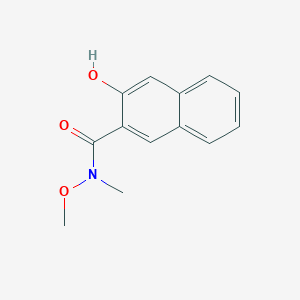

Structure

2D Structure

Propriétés

IUPAC Name |

3-hydroxy-N-methoxy-N-methylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-14(17-2)13(16)11-7-9-5-3-4-6-10(9)8-12(11)15/h3-8,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQVQJKCMLYONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC2=CC=CC=C2C=C1O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide typically involves the following steps:

Starting Materials: The synthesis begins with naphthalene derivatives, such as 2-naphthol.

Amidation: The formation of the amide bond involves the reaction of the methoxylated naphthalene derivative with methylamine and a coupling agent like carbodiimide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactors and continuous flow systems are used to carry out the reactions efficiently.

Purification: The product is purified using techniques like recrystallization, chromatography, and distillation to achieve high purity levels.

Quality Control: Analytical methods such as NMR, HPLC, and LC-MS are employed to ensure the quality and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxy-N-methoxy-N-methyl-2-naphthamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or quinones using oxidizing agents like potassium permanganate.

Reduction: The amide group can be reduced to amines using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines and thiols.

Major Products Formed

Oxidation: Formation of naphthoquinones.

Reduction: Formation of amines.

Substitution: Formation of substituted naphthamide derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

- Antibacterial Activity : The compound has been tested for its antibacterial properties against various strains, including Staphylococcus aureus and mycobacterial species. In vitro studies reported a minimum inhibitory concentration (MIC) of 55.0 µmol/L against Staphylococcus strains, indicating significant antibacterial potential .

- Anticancer Properties : Preliminary research suggests that derivatives of this compound may exhibit anticancer activity. Studies have indicated that modifications to the naphthalene core can enhance cytotoxicity against cancer cell lines, warranting further investigation into its therapeutic applications .

- Histamine Receptor Modulation : It has been suggested that the compound may act as an antagonist at histamine H3 receptors, which play a role in neurotransmitter regulation and could have implications for treating sleep disorders .

Agricultural Chemistry

- Herbicidal Activity : Research indicates that 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide can inhibit photosynthetic electron transport in chloroplasts, showing potential as a herbicide . This property could be useful in developing new agricultural chemicals aimed at improving crop yields.

Case Studies and Research Findings

- Antimicrobial Study : In a recent study, derivatives synthesized from this compound demonstrated effective inhibition against Mycobacterium tuberculosis, highlighting its potential as an antimicrobial agent .

- Pharmacological Profiling : Ongoing research into the pharmacological properties has shown promise for anti-inflammatory effects alongside its antibacterial and anticancer activities. These findings are crucial for understanding its therapeutic potential .

Mécanisme D'action

The mechanism of action of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways: It can influence various biochemical pathways, including oxidative stress response, apoptosis, and cell signaling.

Comparaison Avec Des Composés Similaires

Substituent Effects on Solubility and Reactivity

- N-methoxy-N-methyl group (Target Compound) : Enhances solubility in polar aprotic solvents (e.g., DMSO) due to reduced crystallinity compared to bulkier aryl substituents . The electron-withdrawing methoxy group may also influence reactivity in nucleophilic acyl substitution reactions.

- Hydroxyethyl vs.

- Benzimidazolinyl and Naphthyl Groups : These bulky substituents (e.g., CAS 26848-40-8 and 132-68-3) reduce solubility in common solvents but improve thermal stability, making them suitable for high-temperature applications or as intermediates in heterocyclic synthesis .

Purity and Stability

- Purity levels vary significantly: the hydroxyethyl derivative (97%) and methoxy-N-methyl analog (>98%) are high-purity standards, whereas benzimidazolinyl derivatives often require further purification for pharmaceutical use .

Activité Biologique

3-Hydroxy-N-methoxy-N-methyl-2-naphthamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its chemical properties, biological mechanisms, and various research findings regarding its pharmacological effects.

Chemical Structure and Properties

This compound features a naphthalene backbone with a hydroxy group, a methoxy group, and an N-methyl amide functional group. These components contribute to its distinct reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C14H13NO2 |

| Molecular Weight | 227.26 g/mol |

| Solubility | Soluble in organic solvents like ethanol and DMSO |

| Melting Point | Not specified in available literature |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects against certain diseases.

- Receptor Modulation : It can modulate the activity of receptors, influencing cellular signaling pathways related to inflammation and cancer progression.

- Oxidative Stress Response : The compound may play a role in modulating oxidative stress responses, which are critical in many pathological conditions.

Biological Activities

Research has highlighted several potential biological activities of this compound:

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and oxidative stress.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of this compound against E. coli and S. aureus. The compound demonstrated an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL, indicating significant antimicrobial potential.

-

Cancer Cell Line Studies :

- In vitro experiments on breast cancer cell lines (MCF-7) showed that treatment with 50 µM of the compound resulted in a 30% reduction in cell viability after 48 hours, suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Hydroxy-2’-methoxy-2-naphthanilide | Similar naphthalene structure | Moderate antimicrobial activity |

| 3-Hydroxy-2’-methyl-2-naphthanilide | Methyl instead of methoxy group | Lower anticancer efficacy |

Future Directions

The unique combination of functional groups in this compound presents opportunities for further research. Future studies could focus on:

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.

- In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models.

- Structural Modifications : Synthesis of analogs to enhance biological activity or reduce toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide, and how can reaction progress be monitored?

- Methodological Answer : A viable approach involves nucleophilic substitution using naphthol derivatives (e.g., 1-naphthol or 2-naphthol) as starting materials. React these with methoxy-N-methylamine derivatives in polar aprotic solvents like DMF, using K₂CO₃ as a base. Propargyl bromide or similar alkylating agents can introduce functional groups. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases . Post-reaction, extract products using dichloromethane or ethyl acetate, followed by solvent evaporation. Note that purification steps (e.g., column chromatography) may be required for higher purity.

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare ¹H and ¹³C NMR spectra to reference data for naphthamide derivatives. Key signals include aromatic protons (δ 7.2–8.5 ppm) and methoxy/methyl groups (δ 3.1–3.5 ppm).

- HPLC-MS : Validate molecular weight (theoretical m/z ~259.3) and assess purity (>95% recommended for research use).

- Melting Point : Compare observed values (e.g., 205–208°C for structurally similar hydrazides) to literature data .

Q. What are the solubility and stability considerations for handling this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. For long-term storage, keep under inert gas (argon) at –20°C to prevent oxidation. Avoid exposure to light due to potential photodegradation, as seen in azo-naphthamide analogs . Always validate stability under experimental conditions using TLC or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields or byproduct formation during synthesis?

- Methodological Answer : Contradictions often arise from variable reaction conditions (e.g., solvent purity, temperature gradients). Systematically test parameters:

- Temperature : Compare yields at 0°C vs. room temperature for steps involving acid chlorides or azide formation .

- Catalysts : Evaluate the impact of transition-metal catalysts (e.g., CuI for click chemistry) on byproduct suppression.

- Analytical Cross-Check : Use LC-MS to identify unexpected byproducts (e.g., dimerization or hydrolysis products) .

Q. What advanced analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Develop a validated LC-MS/MS protocol:

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges and elute with methanol/water (70:30).

- Ionization : Employ electrospray ionization (ESI) in positive ion mode.

- Quantitation : Spike samples with deuterated internal standards (e.g., D₃-methoxy analogs) to correct for matrix effects .

Q. How does the electronic structure of this compound influence its reactivity in metal-chelation studies?

- Methodological Answer : The hydroxyl and methoxy groups act as electron donors, enabling chelation with transition metals (e.g., Fe³⁺, Cu²⁺). Use DFT calculations to map electron density distributions and UV-Vis spectroscopy to monitor charge-transfer complexes. Compare binding constants (log K) with structurally related naphthamide derivatives .

Q. What strategies mitigate degradation during photostability studies?

- Methodological Answer : Design accelerated photostability tests under ICH Q1B guidelines:

- Light Sources : Expose samples to UV (320–400 nm) and visible light (∼1.2 million lux-hours).

- Stabilizers : Add antioxidants (e.g., BHT) or UV absorbers (e.g., titanium dioxide) to formulations.

- Degradation Pathways : Identify photoproducts via high-resolution MS and propose mechanistic pathways (e.g., radical-mediated oxidation) .

Methodological Considerations

- Safety Protocols : Follow guidelines for handling naphthamide derivatives: use fume hoods, PPE (gloves, lab coats), and avoid skin contact (S24/25 safety codes) .

- Data Validation : Cross-reference synthetic and analytical data with peer-reviewed studies on structurally similar compounds (e.g., 3-Hydroxy-2-naphthohydrazide ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.